![molecular formula C14H18N4O3 B6156404 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 675112-03-5](/img/no-structure.png)

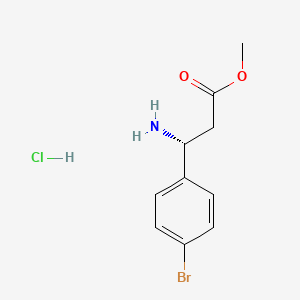

1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound . It belongs to the family of pyrazolopyridines, which are known for their wide range of pharmacological properties . They are part of anxiolytic drugs and have been studied in detail for the treatment of various diseases .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a multistep process characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . The methods for the synthesis of amino-functionalized pyrazolo-[4,3-b]pyridines are based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring or on the introduction of an amino group into pyrazolo [4,3-b]-pyridine with a halogen-substituted pyridine fragment .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” are not detailed in the search results .将来の方向性

Pyrazolo[3,4-b]pyridines are of particular importance, presenting promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones . Therefore, the future directions for “1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” could involve further exploration of its potential in these areas.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves the reaction of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid with oxan-4-amine, followed by ethylation of the resulting product.", "Starting Materials": [ "4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid", "oxan-4-amine", "ethylating agent" ], "Reaction": [ "Step 1: 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid is reacted with oxan-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-[(oxan-4-yl)amino]pyrazolo[3,4-b]pyridine-5-carboxylic acid.", "Step 2: The resulting product from step 1 is then ethylated using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid." ] } | |

CAS番号 |

675112-03-5 |

製品名 |

1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |

分子式 |

C14H18N4O3 |

分子量 |

290.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。